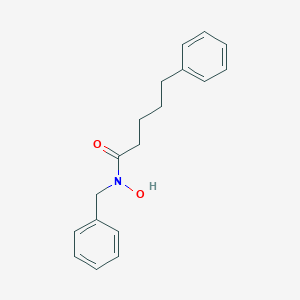

N-benzyl-N-hydroxy-5-phenylpentanamide

描述

N-benzyl-N-hydroxy-5-phenylpentanamide, also known as this compound, is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-benzyl-N-hydroxy-5-phenylpentanamide (BHPP) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of lipoxygenase enzymes. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that illustrate its potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 283.4 g/mol

- CAS Number : 158999-12-3

BHPP primarily functions as an inhibitor of platelet-type 12-lipoxygenase (12-LO), which is involved in the metabolism of arachidonic acid to produce various eicosanoids. These metabolites play crucial roles in inflammatory processes and cellular signaling. By inhibiting 12-LO, BHPP can modulate inflammatory responses, which has implications for conditions such as diabetic nephropathy and cancer.

Biological Activity

- Inhibition of Lipoxygenase : BHPP has been shown to inhibit 12-lipoxygenase activity, which is significant in the context of renal diseases and cancer. In studies involving diabetic models, it was noted that BHPP could not inhibit albuminuria in type 1 diabetes but exhibited effects in type 2 diabetes models, indicating a differential impact based on the type of diabetic condition .

- Impact on Diabetic Nephropathy : Research indicates that 12-LO plays a critical role in the progression of diabetic nephropathy (DN). Inhibition of this pathway by BHPP has been linked to reduced levels of Angiotensin II, a peptide that contributes to hypertension and kidney damage .

- Potential Cancer Chemopreventive Properties : The modulation of lipoxygenase pathways by BHPP suggests potential applications in cancer prevention. Studies have highlighted that lipoxygenase products can stimulate tumor growth and metastasis, making inhibitors like BHPP valuable in cancer therapeutics .

Case Studies

Several case studies have illustrated the practical applications and implications of using BHPP in various research contexts:

- Diabetic Nephropathy Research : A study demonstrated that the administration of BHPP reduced markers associated with kidney damage in type 2 diabetes models, suggesting its utility as a therapeutic agent for managing diabetic complications .

- Cancer Research : Investigations into the effects of lipoxygenase inhibitors like BHPP have shown promising results in reducing tumor growth in animal models. The inhibition of lipoxygenase pathways has been correlated with decreased tumor incidence and multiplicity, particularly in lung cancer studies where combined therapies showed enhanced efficacy .

Data Summary

科学研究应用

Anti-Cancer Properties

BHPP has been investigated for its potential anti-cancer effects. In a study involving human ovarian carcinoma cells (OVCAR-3) and myeloid leukemia cell lines (HL-60), BHPP was shown to induce apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. The compound was effective in promoting cell death when used alongside other agents such as etoposide and vinblastine, indicating its potential as a therapeutic agent in oncology .

Inhibition of Lipoxygenase

BHPP acts as a selective inhibitor of 12-lipoxygenase, an enzyme implicated in various inflammatory processes and diseases. By inhibiting this enzyme, BHPP could potentially reduce inflammation and related pathologies, making it a candidate for further research in treating inflammatory disorders .

Apoptosis Induction

The mechanism by which BHPP induces apoptosis involves the activation of specific signaling pathways that lead to cellular changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. Studies have demonstrated that BHPP can alter the expression of apoptotic markers in treated cells, suggesting its role in modulating apoptotic pathways .

Interaction with Integrins

Research has shown that BHPP can block signals from autocrine motility factor (AMF), which is known to enhance integrin-mediated adhesion and invasion in metastatic melanoma cells. This inhibition suggests that BHPP may have applications in preventing cancer metastasis by targeting integrin signaling pathways .

Case Studies

属性

IUPAC Name |

N-benzyl-N-hydroxy-5-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18(19(21)15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13,21H,7-8,11,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZUASJHVOWCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)N(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166550 | |

| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158999-12-3 | |

| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158999123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。